molecular formula C10H9F3O2 B12980212 Benzenepropanal,3-(trifluoromethoxy)-

Benzenepropanal,3-(trifluoromethoxy)-

Cat. No.: B12980212
M. Wt: 218.17 g/mol
InChI Key: ZBCUFCGYHBOWMK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes:

  • One common synthetic route involves the reaction of 3-(trifluoromethoxy)benzaldehyde with propionaldehyde under appropriate conditions.
  • Another method is the reduction of 3-(trifluoromethoxy)benzoyl chloride using a reducing agent like lithium aluminum hydride (LiAlH4).

Industrial Production:

  • Industrial production methods typically involve large-scale synthesis using the above routes.
  • Precise conditions and catalysts may vary depending on the specific process.

Chemical Reactions Analysis

Benzenepropanal can undergo various reactions:

    Oxidation: It can be oxidized to form benzenepropanoic acid.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups.

    Common Reagents: Reagents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are often used.

    Major Products: The major products depend on the specific reaction conditions.

Scientific Research Applications

Benzenepropanal finds applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: In drug discovery and design.

    Medicine: Potential pharmaceutical applications.

    Industry: Used in the synthesis of specialty chemicals.

Mechanism of Action

The exact mechanism of action for benzenepropanal depends on its specific application. It may interact with molecular targets or pathways relevant to its intended use.

Comparison with Similar Compounds

  • Benzenepropanal’s uniqueness lies in its trifluoromethoxy substituent.
  • Similar compounds include other aldehydes and aromatic compounds with different substituents.

Properties

IUPAC Name

3-[3-(trifluoromethoxy)phenyl]propanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c11-10(12,13)15-9-5-1-3-8(7-9)4-2-6-14/h1,3,5-7H,2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCUFCGYHBOWMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)CCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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